Product packaging for Codamin P(Cat. No.:CAS No. 148159-40-4)

Codamin P

Cat. No.: B12785152
CAS No.: 148159-40-4
M. Wt: 823.9 g/mol
InChI Key: SWFIKCFCWAPLAC-NLMNJOOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Codamin P is a pharmaceutical composition formulated for research purposes, combining the opioid analgesic Codeine (15mg) with the non-opioid analgesic Paracetamol (500mg), also known as Acetaminophen . This combination is utilized in preclinical and clinical research to investigate multimodal analgesia, where different analgesic mechanisms are targeted simultaneously to achieve enhanced pain relief . Codeine is a selective agonist for the mu-opioid receptor (MOR) and is characterized as a prodrug, as its analgesic activity is partially due to its conversion to morphine via the cytochrome P450 enzyme system, primarily CYP2D6 . Its mechanism involves binding to receptors in the central nervous system to alter the perception of and response to pain . Paracetamol's mechanism, while not fully elucidated, is distinct from other non-steroidal anti-inflammatory drugs (NSAIDs). It is believed to exert its analgesic and antipyretic effects through central action, potentially involving the inhibition of cyclooxygenase (COX) isoforms in the brain, interaction with the descending serotoninergic pathways, and the endocannabinoid system . The combination of Codeine and Paracetamol in this compound is supported by clinical pharmacology, which demonstrates that the addition of codeine to paracetamol significantly improves the analgesic action, reducing the number needed to treat (NNT) for effective pain relief . This makes it a valuable compound for studying synergistic drug interactions and efficacy in models of moderate to severe pain. Research into this combination is relevant for understanding its applications in various settings, including acute pain and chronic nociceptive pain models . It is critical for researchers to note the impact of genetic polymorphisms in CYP2D6 on codeine metabolism, which can lead to variable efficacy and safety profiles . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H53N7O9 B12785152 Codamin P CAS No. 148159-40-4

Properties

CAS No.

148159-40-4

Molecular Formula

C44H53N7O9

Molecular Weight

823.9 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;N-(4-ethoxyphenyl)acetamide;N-(4-hydroxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C18H21NO3.C10H13NO2.C8H10N4O2.C8H9NO2/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7/h3-6,11-13,17,20H,7-9H2,1-2H3;4-7H,3H2,1-2H3,(H,11,12);4H,1-3H3;2-5,11H,1H3,(H,9,10)/t11-,12+,13-,17-,18-;;;/m0.../s1

InChI Key

SWFIKCFCWAPLAC-NLMNJOOOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Chemical Derivatization Pertaining to Codamin P Constituents

Rational Design and Synthesis of Individual Active Pharmaceutical Ingredients (APIs) Comprising "Codamin P"

The synthesis of the individual components of "this compound" involves distinct chemical pathways tailored to the unique structures of each API.

Synthetic Pathways to Codeine and its Stereoisomers

Codeine, a naturally occurring opiate alkaloid found in the opium poppy (Papaver somniferum), is primarily used as an analgesic and antitussive. wikipedia.orgnih.gov While it is naturally sourced, synthetic and semi-synthetic routes to codeine and its analogues are significant areas of research. Codeine is metabolised in the liver to morphine, which is a more potent agonist of the μ-opioid receptor. wikipedia.org

Synthetic strategies for codeine often involve complex multi-step processes due to its intricate pentacyclic structure and multiple stereocenters. Recent research has explored efficient enantioselective total syntheses starting from simpler materials. One reported concise total synthesis of (-)-codeine involves a seven-step sequence. nih.govacs.org Key steps in such syntheses can include microwave-assisted intramolecular cascade double Heck cyclization to construct the core ring system with the required stereochemistry. nih.govacs.org Another important transformation involves photoinduced intramolecular hydroamination to form the D ring, completing the pentacyclic core. nih.govacs.org Stereoselectivity is a critical aspect, often introduced early in the synthesis, for instance, through catalytic hydrogenation over a chiral catalyst. udel.edu

While the outline specifically mentions stereoisomers of codeine, the primary focus in the provided search results is on the synthesis of the naturally occurring (-)-codeine and its enantiomer (+)-codeine. The stereochemistry of codeine is defined by the configuration at several chiral centers within its morphinan (B1239233) scaffold. The total synthesis approaches aim to control these centers to yield the desired stereoisomer. nih.govacs.orgudel.edu

Chemical Synthesis of Acetaminophen (B1664979) (Paracetamol)

Acetaminophen, also known as Paracetamol, is a widely used non-opioid analgesic and antipyretic. wikipedia.org Its chemical synthesis is well-established and typically involves the acetylation of 4-aminophenol (B1666318). wikipedia.orgjetir.org

Several methods exist for the production of 4-aminophenol, a key intermediate. One classical method involves the nitration of phenol (B47542) to yield 4-nitrophenol (B140041), followed by reduction through hydrogenation, often using a Raney nickel catalyst. wikipedia.orgjetir.org Another route involves the electrolytic reduction of nitrobenzene, which directly affords 4-aminophenol. wikipedia.orgjetir.org Selective reduction of 4-nitrophenol using Tin(II) Chloride has also been reported to yield 4-aminophenol. wikipedia.org

The final step in the classical synthesis is the acetylation of 4-aminophenol with acetic anhydride (B1165640). wikipedia.orgjetir.org This reaction can be performed by heating a mixture of 4-aminophenol and acetic anhydride in water, sometimes with the addition of a catalyst like pyridine (B92270) or basic alumina (B75360) to improve yields. rsc.org

An alternative industrial synthesis developed by Celanese involves the direct acylation of phenol with acetic anhydride in the presence of hydrogen fluoride, followed by conversion of the resulting ketone to a ketoxime with hydroxylamine, and finally an acid-catalyzed Beckmann rearrangement of the ketoxime to the desired product. wikipedia.orgjetir.org

Detailed research findings illustrate various reaction conditions and approaches for the acetylation step. For example, the monoacetylation of 4-aminophenol with acetic anhydride in aqueous solution has been explored, including methods using detergents or other mild acetylating agents. acs.orgacs.org Optimization studies have investigated the use of catalysts like pyridine and the impact of solvent systems on reaction efficiency and product purity. acs.orgacs.org

A typical laboratory procedure for the synthesis of acetaminophen from 4-aminophenol involves reacting 4-aminophenol with acetic anhydride in a suitable solvent, such as ethyl acetate (B1210297), with a catalytic amount of pyridine. acs.orgacs.org The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). acs.orgacs.org

Synthetic Routes for Caffeine (B1668208) and Phenacetin (B1679774)

Caffeine: Caffeine is a central nervous system stimulant belonging to the methylxanthine class. wikipedia.org While it is naturally abundant in plants like coffee and tea, it can also be synthesized chemically. wikipedia.orgechemi.com

Industrial synthesis routes for caffeine often utilize cyanoacetic acid and dimethylurea as starting materials. google.com These undergo a series of reactions including condensation, cyclization, nitrosation, reduction, acylation, and methylation. google.com A key step in this process is the methylation of the imidazole (B134444) nitrogen. google.com

Another reported synthetic method for caffeine starts from uracil, involving N-methylation, nitration, reduction, and cyclization reactions to form theophylline, followed by final methylation to yield caffeine. umich.edu The methylation step, particularly at position 7 of theophylline, is crucial. umich.edu Various bases, such as potassium carbonate, sodium carbonate, or even strong bases like sodium hydride in a non-aqueous solvent like DMSO, can be employed for the methylation reactions, influencing the yield of intermediates like 1,3-dimethyluracil. umich.edu

Research on caffeine synthesis also explores biosynthetic pathways in plants, which involve a sequence of methylation reactions and a nucleosidase reaction starting from xanthine (B1682287). cabidigitallibrary.orgnih.gov While this is a biological process, understanding these pathways can inform synthetic strategies.

Phenacetin: Phenacetin is an analogue of acetaminophen that was historically used as an analgesic and antipyretic. rsc.orgumass.edu Its synthesis is closely related to that of acetaminophen.

A common synthetic route for phenacetin involves a two-step procedure starting from 4-aminophenol. The first step is the acetylation of 4-aminophenol with acetic anhydride, which yields acetaminophen. rsc.orggpatindia.com The second step involves the O-alkylation of acetaminophen with ethyl iodide in the presence of a base, such as potassium carbonate. rsc.orgumass.edugpatindia.com This reaction is an example of a Williamson ether synthesis, where the phenolic hydroxyl group of acetaminophen is converted into an ethyl ether. umass.edu

Alternatively, phenacetin can be synthesized by the reaction of p-phenetidine (B124905) (p-ethoxyaniline) with acetic anhydride. stolaf.edumissouri.edu This method involves the formation of an amide functional group. missouri.edu Another approach involves the reduction of p-ethoxynitrobenzene, followed by acetylation of the resulting p-ethoxyaniline. google.com

Detailed procedures for the synthesis of phenacetin from acetaminophen via Williamson ether synthesis involve reacting acetaminophen with ethyl iodide and anhydrous potassium carbonate in a solvent like 2-butanone (B6335102) under reflux conditions. umass.eduwpmucdn.com The reaction time and temperature are critical parameters influencing the yield and purity of the final product. umass.eduwpmucdn.com

Development of Novel Chemical Entities Derived from "this compound" Constituents

The chemical scaffolds of the constituents of "this compound", particularly codeine, serve as valuable starting points for the development of novel chemical entities with modified properties.

Regioselective and Stereoselective Functionalization of Codeine Scaffolds

The codeine molecule presents multiple sites for chemical modification, including hydroxyl groups, the methoxy (B1213986) group, the tertiary amine, the double bond, and the aromatic ring (A-ring). Achieving regioselectivity and stereoselectivity in these modifications is crucial for synthesizing analogues with specific pharmacological profiles.

Modifications on the A-ring, for instance, have been explored to develop novel codeine analogues. Halogenation at positions like C1 of codeine has been reported, providing intermediates for further functionalization. nih.gov The allylic hydroxyl group at C6 is often protected to prevent unwanted side reactions during modifications elsewhere in the molecule. nih.gov

Stereoselective transformations are essential to control the configuration at existing or newly created chiral centers, influencing the biological activity of the resulting compounds. While the search results highlight the stereoselective synthesis of the codeine scaffold itself nih.govacs.orgudel.edu, regioselective and stereoselective functionalization of pre-formed codeine structures is an active area of research aimed at generating diverse libraries of analogues.

Palladium-catalyzed coupling reactions, such as Heck and Suzuki-Miyaura couplings, are powerful tools for forming new carbon-carbon bonds on aromatic systems and have been applied to the modification of the codeine A-ring. nih.govox.ac.ukrsc.orgresearchgate.net These reactions allow for the introduction of a wide variety of substituents at specific positions on the aromatic ring.

Research has demonstrated the use of palladium-catalyzed coupling reactions of 1-bromocodeine derivatives to synthesize novel 1-vinyl, -acyl, and -alkyl codeine derivatives. nih.gov For example, Heck-type reactions with various vinyl compounds in the presence of palladium acetate and a phosphine (B1218219) ligand have been successfully employed. nih.gov

Suzuki-Miyaura coupling reactions, which involve the coupling of aryl or vinyl halides/triflates with organoboronic acids or esters, have also been utilized for functionalizing related opioid scaffolds at the aromatic ring. nih.gov These reactions typically employ palladium catalysts and a base.

Detailed research findings in this area often report specific reaction conditions, including the choice of palladium catalyst, ligand, base, solvent, and temperature, along with yields for the coupling products. For instance, palladium-catalyzed coupling reactions of 6-O-tert-butyldimethylsilyl-1-bromocodeine have been shown to efficiently and selectively prepare substituted analogues of codeine in the 1-position. ox.ac.ukrsc.orgresearchgate.net

The application of palladium catalysis allows for the strategic introduction of diverse chemical functionalities onto the codeine scaffold's A-ring, providing a versatile approach for the synthesis of novel codeine derivatives with potential for altered pharmacological properties.

Mitsunobu Reactions for C6-Hydroxyl to Amine Conversion

The Mitsunobu reaction is a versatile tool in organic synthesis, particularly useful for the stereoselective conversion of alcohol functional groups to other functionalities, such as amines, with inversion of configuration. This reaction has been applied in the synthesis of novel morphine and codeine derivatives. Specifically, the C6-hydroxyl group of morphinans, including codeine, can be converted to an amine functionality using Mitsunobu conditions, leading to the formation of aminomorphinans. nih.gov

Researchers have reported the application of the Mitsunobu reaction for the synthesis of novel morphine derivatives, including those derived from codeine. nih.gov For instance, 6β-amino derivatives of morphine and codeine have been synthesized using the Mitsunobu reaction. mdpi.com The reaction typically involves the alcohol, an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)), and a phosphine (commonly triphenylphosphine (B44618), PPh₃). mdpi.com The reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group. nih.gov This methodology is significant for accessing a range of C6-substituted codeine derivatives with altered pharmacological profiles.

Data on specific yields and conditions for Mitsunobu reactions on codeine's C6-hydroxyl can be found in detailed synthetic studies. For example, one procedure reported the synthesis of a compound in 73% yield using the Mitsunobu reaction with thioacetic acid, PPh₃, and DIAD on morphine, resulting in a product with β-orientation at C6. nih.gov While this example is for morphine, similar methodologies are applicable to codeine due to the structural similarities at the C6 position. The hydrochloride salts of codeine and morphine have also been reacted with azocarboxylates in the presence of triphenylphosphine via the Mitsunobu reaction, demonstrating the method's applicability to different salt forms. nih.gov

Synthesis of Novel Heterocyclic Derivatives (e.g., azo, thiazole (B1198619), hydrazone) from Codeine

Codeine serves as a valuable starting material for the synthesis of various heterocyclic derivatives, including azo, thiazole, and hydrazone compounds. These modifications often involve transformations at different positions of the codeine molecule, such as the C1 or C6 positions.

The synthesis of azo and hydrazone derivatives from codeine has been explored using 1-aminocodeine as a key intermediate. mdpi.comresearchgate.net 1-Aminocodeine can be obtained from 1-nitrocodeine through reduction. mdpi.comresearchgate.net 1-Nitrocodeine itself can be synthesized by the nitration of codeine. mdpi.comresearchgate.net A novel nitration process using bismuth nitrate (B79036) pentahydrate has been reported as a mild method to obtain 1-nitrocodeine in good yield. mdpi.com Once 1-aminocodeine is formed, it can be converted to a diazonium salt, which then undergoes coupling reactions with various nucleophiles to form azo and hydrazone derivatives. mdpi.comresearchgate.net For instance, reaction of the diazonium salt derived from 1-aminocodeine with compounds like 2-pyridylacetonitrile (B1294559) or 2-naphthol (B1666908) yields azo derivatives. mdpi.comresearchgate.net Reaction with malononitrile (B47326) followed by hydrazine (B178648) can lead to hydrazone and pyrazole (B372694) derivatives. mdpi.com

Thiazole derivatives have also been synthesized from codeine precursors. For example, 2-aminothiazole (B372263) derivatives fused to the A-ring of codeine have been synthesized starting from 1-aminocodeine. mdpi.com The synthesis often involves the reaction of a compound containing a thiocarbonyl group with an α-halo carbonyl compound, a common method for thiazole ring formation (Hantzsch thiazole synthesis). While specific examples directly linking codeine to thiazole formation via this method in the provided text are limited, the synthesis of thiazole derivatives from various precursors is a known strategy in medicinal chemistry. nih.govmdpi.com The introduction of heterocyclic rings like azo, thiazole, and hydrazone into the codeine structure can significantly alter their pharmacological properties and is an active area of research in developing new opioid-based compounds.

Synthesis of Codrugs and Prodrugs Involving "this compound" Components (e.g., Indomethacin-Paracetamol Codrug)

Codrugs and prodrugs are chemical derivatives of existing drugs designed to improve properties such as solubility, bioavailability, or to reduce toxicity. The synthesis of codrugs and prodrugs involving components like Indomethacin and Paracetamol is a relevant area of research.

An example is the synthesis of an Indomethacin-Paracetamol codrug. This codrug has been synthesized by forming a hydrolyzable ester linkage between the carboxylic acid group of Indomethacin and the phenolic hydroxyl group of Paracetamol. nih.govresearchgate.netwjpr.netwisdomlib.org This covalent linkage combines the two active pharmaceutical ingredients into a single molecule. The synthesis typically involves converting the carboxylic acid of Indomethacin to an activated form, such as an acid chloride using thionyl chloride, which is then reacted with Paracetamol. wjpr.netwisdomlib.org

Data from the synthesis of an Indomethacin-Paracetamol prodrug (referred to as Prodrug-B) indicates the formation of an ester linkage between the two components. wisdomlib.orgprimescholars.com The molecular formula of this prodrug was reported as C₂₇H₂₃ClN₂O₅ with a molecular weight of 490.93 g/mol . wisdomlib.org Physicochemical characterization, such as melting point, solubility, TLC, UV, IR, and Mass spectra, shows differences compared to the individual parent drugs, confirming the formation of the new chemical entity. wjpr.netwisdomlib.org The logP value of this prodrug (3.94) was found to be higher than that of Paracetamol (0.34) and Indomethacin (3.10), indicating increased lipophilicity due to the covalent linkage. wjpr.netprimescholars.com

Codrugs can also be formed through non-covalent interactions, such as co-crystallization. wjpr.netwisdomlib.org This technique involves the formation of a crystalline structure containing both drugs held together by non-covalent forces like hydrogen bonding, ionic interactions, Van der Waals interactions, and π-interactions. wjpr.net

Table 1. Physicochemical Properties of Indomethacin, Paracetamol, and their Prodrug/Codrug

CompoundMolecular FormulaMolecular Weight ( g/mol )logP
ParacetamolC₈H₉NO₂151.170.34
IndomethacinC₁₉H₁₆ClNO₄357.793.10
Indomethacin-Paracetamol Prodrug (Covalent)C₂₇H₂₃ClN₂O₅490.933.94
Indomethacin-Paracetamol Codrug (Non-covalent)N/AN/A3.42

Note: logP values for codrugs may vary depending on the specific crystalline form and measurement method. The values presented here are based on reported data for a specific synthesis. wjpr.netprimescholars.com

Exploration of Bioisosteric Replacements and Scaffold Hopping in Analog Design

Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry for designing new drug candidates with improved properties or novel structural scaffolds while retaining or enhancing desired biological activity. These approaches involve replacing functional groups or entire molecular frameworks with others that have similar physicochemical properties or biological interactions.

In the context of compounds related to Codeine and Paracetamol, bioisosteric replacements and scaffold hopping can be applied to modify the existing structures to potentially improve efficacy, reduce side effects, or alter pharmacokinetic profiles. For example, bioisosteric replacements have been explored for NSAIDs like Paracetamol and Indomethacin. nih.govresearchgate.net This can involve replacing functional groups such as carboxylic acids or hydroxyl groups with bioisosteric equivalents. rsc.orgacs.org The 4-hydroxy-1,2,3-triazole moiety, for instance, has been investigated as a potential bioisostere for carboxylic acids and phenolic hydroxyl groups in drug design. rsc.org

Research on bioisosteres and hybrids of NSAIDs like Paracetamol and Indomethacin has demonstrated that these strategies can lead to compounds with significant antinociceptive and anti-inflammatory effects. nih.govresearchgate.net

Green Chemistry Principles Applied to the Synthesis of "this compound" Components and Derivatives

The application of green chemistry principles in the synthesis of pharmaceutical compounds aims to reduce or eliminate the use and generation of hazardous substances, making the processes more environmentally friendly and sustainable.

Catalytic Transformations and Solvent-Free Reaction Conditions

Catalytic transformations are central to green chemistry as they can increase reaction rates and selectivity, often under milder conditions, thus reducing energy consumption and minimizing unwanted byproducts. Solvent-free reaction conditions eliminate or significantly reduce the need for organic solvents, which are often volatile, flammable, or toxic.

Catalytic approaches have been explored in the synthesis of compounds related to the components of "this compound". For example, transition metal catalysis, particularly using rhodium complexes, has been applied in the isomerization of codeine to hydrocodone. researchgate.netscite.ai This transformation can be carried out in water, allowing for simpler isolation of the product and potentially enabling catalyst recycling. scite.ai A water-soluble rhodium complex formed from [Rh(cod)(CH₃CN)₂]BF₄ and 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) has shown high efficiency in catalyzing the isomerization of codeine in water. scite.ai

Solvent-free or reduced-solvent conditions are also being investigated. For instance, some green synthetic routes for paracetamol analogues have been developed using solid-phase reactions or green solvents like triethanolamine (B1662121). researchgate.nettandfonline.com Direct synthesis of paracetamol from hydroquinone (B1673460) using ammonium (B1175870) acetate in acetic acid at elevated temperatures has been reported as a method that avoids metallic catalysts and offers high yield and selectivity, with potential for solvent and byproduct recycling. rsc.orgacs.orgrsc.org

Table 2. Examples of Green Chemistry Approaches in Synthesis

Component/DerivativeGreen Chemistry ApproachSpecific Method/ConditionsPotential BenefitSource
CodeineCatalytic Transformation, Aqueous MediumRhodium-catalyzed isomerization in waterEfficient conversion, simpler isolation researchgate.netscite.ai
ParacetamolSolvent-Free/Reduced Solvent, CatalysisDirect amidation of hydroquinone in acetic acid (no metal catalyst)High yield/selectivity, reduced solvent use, recycling rsc.orgacs.orgrsc.org
Paracetamol AnaloguesGreen Solvents, Solid PhaseReaction in triethanolamine or solid phaseReduced use of traditional organic solvents researchgate.nettandfonline.com

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a concept that evaluates the efficiency of a chemical reaction by comparing the molecular weight of the desired product to the total molecular weight of all reactants used. A high atom economy means that most atoms from the reactants are incorporated into the product, minimizing waste. Waste minimization is a fundamental principle of green chemistry, focusing on designing synthetic routes that produce less waste.

Designing synthetic protocols with high atom economy and minimal waste is crucial for the sustainable production of pharmaceuticals. For example, the direct synthesis of paracetamol from hydroquinone and ammonium acetate in acetic acid exhibits high theoretical atom economy because the main byproduct is water, which can be easily separated. acs.orgrsc.org This contrasts with traditional methods that might involve multiple steps and generate significant amounts of inorganic salts or other byproducts. rsc.org

In catalytic transformations, high selectivity can contribute to waste minimization by reducing the formation of unwanted side products that require purification and disposal. mdpi.com The development of efficient catalysts and optimized reaction conditions helps to maximize the conversion of reactants to the desired product, further improving atom economy and reducing waste. Research in this area focuses on developing cleaner synthetic routes that align with the principles of atom economy and waste minimization, contributing to more sustainable pharmaceutical manufacturing processes.

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of Codamin P Constituents in Research Matrices

Chromatographic Method Development and Validation for Multi-Component Analysis

Chromatography plays a pivotal role in separating and quantifying the constituents of "Codamin P" due to their differing chemical properties. The development and rigorous validation of these methods are essential to ensure reliable and reproducible results.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Diode Array Detection (DAD) for Simultaneous Quantification of Codeine, Acetaminophen (B1664979), Caffeine (B1668208), and Phenacetin (B1679774)

RP-HPLC is a widely used technique for the simultaneous determination of Codeine, Acetaminophen, Caffeine, and Phenacetin in various matrices. This method utilizes a non-polar stationary phase and a polar mobile phase to separate the analytes based on their hydrophobic interactions. UV detection is commonly employed due to the chromophoric properties of these compounds, allowing for their detection at specific wavelengths. DAD provides the capability to acquire full UV spectra of eluting peaks, aiding in peak identification and purity assessment.

Several studies have demonstrated the effectiveness of RP-HPLC for the simultaneous quantitation of these compounds. For instance, a method was developed for the simultaneous quantitation of Acetaminophen, Aspirin, Caffeine, Codeine phosphate (B84403), Phenacetin, and Salicylamide using reversed-phase high-pressure liquid chromatography with a phosphate-buffered mobile phase. nih.gov This method successfully separated the six active ingredients and salicylic (B10762653) acid, a degradation product of Aspirin. nih.gov Another RP-HPLC method for the simultaneous determination of Acetaminophen and Codeine phosphate in pharmaceutical formulations utilized a C8 column with a mobile phase of acetonitrile (B52724) and phosphoric acid (pH 2.8), achieving separation in less than 8 minutes with UV detection at 212 nm. rjptonline.org

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Separation Efficiency and Reduced Analysis Time

UHPLC offers significant advantages over conventional HPLC, including enhanced separation efficiency, reduced analysis time, and lower solvent consumption. This is achieved by using smaller particle size stationary phases (typically < 2 µm) and higher operating pressures. While specific studies focusing solely on the UHPLC analysis of all four components (Codeine, Acetaminophen, Caffeine, and Phenacetin) were not explicitly detailed in the search results, UHPLC is a logical progression for improving existing HPLC methods for multi-component analysis. Its application would likely lead to faster run times and potentially better resolution of closely eluting peaks, which is beneficial for complex research matrices.

Gas Chromatography (GC) for Volatile Components or Derivatized Analytes

Gas Chromatography is suitable for the analysis of volatile or semi-volatile compounds. While Acetaminophen, Codeine, Caffeine, and Phenacetin are not inherently highly volatile, GC can be applied after appropriate derivatization to increase their volatility and thermal stability. GC is often coupled with Mass Spectrometry (GC-MS), which provides highly sensitive and selective detection, enabling the identification and quantification of the analytes even in complex matrices. GC-MS has been employed for the analysis of Codeine in various samples, including sweat, after extraction and derivatization. mdpi.com This suggests its potential applicability for analyzing the volatile components or derivatized forms of the constituents of "this compound" in research matrices.

Rigorous Method Validation according to ICH Guidelines (Linearity, Range, Accuracy, Precision, Robustness, Ruggedness, Limit of Detection (LOD), Limit of Quantification (LOQ))

Method validation is a critical process in analytical chemistry to confirm that an analytical method is suitable for its intended purpose. The International Conference on Harmonisation (ICH) provides guidelines (specifically ICH Q2) that outline the key validation parameters to be evaluated. demarcheiso17025.com, fda.gov, slideshare.net These parameters include:

Linearity: Demonstrates that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range. demarcheiso17025.com, slideshare.net, emerypharma.com

Range: The interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. demarcheiso17025.com, slideshare.net, emerypharma.com

Accuracy: Assesses the closeness of agreement between the value found and the accepted true value. demarcheiso17025.com, slideshare.net, emerypharma.com Recoveries between 98.35% and 99.14% for Acetaminophen and 98.25% and 102.12% for Caffeine have been reported in a validated HPLC method. researchgate.net

Precision: Evaluates the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. demarcheiso17025.com, slideshare.net, emerypharma.com Precision can be assessed at different levels, including repeatability (intra-day) and intermediate precision (inter-day). slideshare.net Reported relative standard deviation (RSD) values for intra-day precision ranged from 0.36% to 1.89%, and for inter-day precision, from 0.58% to 2.18% for a method analyzing Acetaminophen and Caffeine. researchgate.net

Robustness: Measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. demarcheiso17025.com, slideshare.net, emerypharma.com

Ruggedness: Evaluates the precision between laboratories or analysts. emerypharma.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected, though not necessarily quantified. demarcheiso17025.com, slideshare.net, emerypharma.com An ICH-referenced signal-to-noise ratio of 3:1 is often used to determine LOD. demarcheiso17025.com LOD values between 9 x 10⁻⁵ and 1.7 x 10⁻⁴ mg/ml have been reported for a method including Acetaminophen and Caffeine. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. demarcheiso17025.com, slideshare.net, emerypharma.com LOQ values between 2.5 x 10⁻⁴ and 5.6 x 10⁻⁴ mg/ml have been reported for a method including Acetaminophen and Caffeine. researchgate.net

Validation ensures that the analytical procedures provide reliable results for analyzing registration batches, stability testing samples, and commercial pharmaceutical products, and is essential for compliance with regulatory standards. particle.dk

Here is an example of validation data based on search results:

Validation ParameterAcetaminophen RangeCaffeine RangePhenacetin RangeCodeine RangeSource Snippet Indices
Linearity (r)> 0.998> 0.998Not specifiedNot specified researchgate.net
Intra-day Precision (RSD %)0.36 - 1.890.36 - 1.89Not specifiedNot specified researchgate.net
Inter-day Precision (RSD %)0.58 - 2.180.58 - 2.18Not specifiedNot specified researchgate.net
Accuracy (Recoveries %)98.35 - 99.1498.25 - 102.12Not specifiedNot specified researchgate.net
LOD (mg/ml)9 x 10⁻⁵ - 1.7 x 10⁻⁴9 x 10⁻⁵ - 1.7 x 10⁻⁴Not specifiedNot specified researchgate.net
LOQ (mg/ml)2.5 x 10⁻⁴ - 5.6 x 10⁻⁴2.5 x 10⁻⁴ - 5.6 x 10⁻⁴Not specifiedNot specified researchgate.net

Spectrophotometric Techniques for Quantitative Determination

UV spectrophotometry has been used for the simultaneous determination of Acetaminophen and Codeine by measuring absorbances at specific wavelengths. nih.gov Derivative spectrophotometry, which involves calculating the derivative of the absorbance spectrum, can help to resolve overlapping peaks and improve the selectivity of the analysis for multi-component mixtures like those found in "this compound" formulations. nih.gov, researchgate.net For instance, a first derivative UV spectrophotometric method was used for the simultaneous determination of Acetaminophen and Codeine, with measurements taken at 263.4 nm for Acetaminophen and 251.2 nm for Codeine. nih.gov This approach allowed for the calculation of concentrations without interference between the two compounds. nih.gov

Another spectrophotometric method for the analysis of a three-component mixture including Acetaminophen and Codeine phosphate utilized pH-induced spectral changes for the determination of Acetaminophen and Salicylamide, while Codeine phosphate was assayed by ion pair formation with methyl orange. psu.edu, researchgate.net

While spectrophotometric methods can be simpler and faster than chromatography, they may suffer from limitations in terms of selectivity when dealing with complex matrices or components with very similar UV spectra.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and its Application in Concentration Determination

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely utilized technique for the quantitative determination of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. This method is applicable to the analysis of constituents found in "this compound", such as paracetamol and caffeine, which exhibit characteristic UV absorption profiles. yok.gov.trscribd.com UV-Vis spectrophotometry can be used to determine the concentration of individual components in a solution, provided that the spectral interference from other components is minimal or can be resolved through techniques like derivative spectrophotometry. yok.gov.tr For instance, derivative spectrophotometry has been employed for the simultaneous determination of paracetamol and propacetamol. yok.gov.tr The application of UV-Vis detection coupled with High-Performance Liquid Chromatography (HPLC-UV) is a common approach for the analysis of multi-component mixtures like those found in "this compound", allowing for the separation and subsequent quantification of individual constituents based on their specific UV absorbance at a chosen wavelength. researchgate.netscribd.comugd.edu.mk Studies have utilized HPLC-UV for measuring the amounts of codeine and nonsteroidal anti-inflammatory drugs (NSAIDs) recovered from codeine-containing products. researchgate.netscribd.com

Electrochemical Sensing Platforms for Selective and Sensitive Detection of "this compound" Constituents

Electrochemical sensing platforms offer an alternative approach for the detection of electroactive compounds, providing high sensitivity and selectivity. Constituents of "this compound", such as paracetamol and codeine, can be electrochemically active and thus detectable using these methods. While direct electrochemical sensing of the entire "this compound" mixture is complex due to the presence of multiple components, electrochemical detection can be coupled with separation techniques like electrophoresis. Capillary electrophoresis with electrochemical detection has been explored for the analysis of various compounds. yok.gov.tr Microchip electrophoresis (MCE) coupled with various detection systems, including potentially electrochemical detectors, has shown promise for the fast analysis of complex biological samples and the identification of drug additives. ugd.edu.mk The development of selective and sensitive electrochemical sensors for individual constituents like paracetamol or codeine in research matrices is an active area of research, focusing on modifying electrode surfaces to enhance analyte recognition and signal transduction.

Optimization of Sample Preparation and Extraction Protocols for Complex Matrices

Analyzing "this compound" constituents in complex research matrices, such as biological fluids or pharmaceutical formulations, necessitates effective sample preparation and extraction protocols to isolate the analytes of interest and minimize matrix interference. ugd.edu.mk Optimization of these protocols is critical to ensure accurate and reliable analytical results.

Solid-Phase Extraction (SPE) and Liquid-Liquid Microextraction Techniques

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and analyte preconcentration from complex matrices. yok.gov.trscribd.comugd.edu.mk SPE involves the differential partitioning of analytes and matrix components between a stationary phase and a mobile phase, allowing for the selective retention and elution of the target compounds. SPE has been used in conjunction with techniques like liquid chromatography-tandem mass spectrometry for the analysis of drugs and metabolites in biological fluids. scribd.com Liquid-liquid microextraction techniques, which use minimal solvent volumes, are also valuable for isolating analytes from complex samples. While not explicitly named as "microextraction" in all contexts, methods like cold water extraction have been investigated for separating codeine from NSAIDs in pharmaceutical products containing "this compound". researchgate.netscribd.comugd.edu.mk These extraction methods aim to selectively isolate the desired constituents from the bulk matrix material.

Evaluation of Recovery Efficiency and Matrix Effects

The efficiency of sample preparation and extraction protocols is assessed by evaluating the recovery of the analytes. Recovery efficiency refers to the proportion of the analyte initially present in the sample that is successfully extracted and presented for analysis. researchgate.netscribd.comugd.edu.mk Studies investigating the extraction of codeine from "this compound" and similar products have reported varying recovery percentages depending on the specific product and extraction method used. researchgate.netscribd.com For example, cold water extraction of codeine from different over-the-counter (OTC) products showed large differences in recovery, ranging from 20% to 90%. researchgate.netscribd.com

Matrix effects refer to the influence of components in the sample matrix, other than the analyte, on the analytical signal. ugd.edu.mk These effects can lead to signal enhancement or suppression, affecting the accuracy of quantification. Evaluating matrix effects is crucial, especially when analyzing complex biological samples like serum or urine. ugd.edu.mk Analytical methods and sample preparation protocols must be developed and validated to minimize or compensate for matrix effects to ensure the reliability of the quantitative assessment of "this compound" constituents. ugd.edu.mk

Mechanistic Research on the Biochemical and Molecular Interactions of Codamin P Constituents in Vitro and Preclinical Non Human Studies

Investigation of Molecular Targets and Ligand-Binding Dynamics

Understanding how the constituents of "Codamin P" interact with their primary molecular targets is crucial for deciphering their pharmacological effects. This involves studying their binding affinities to receptor proteins and their influence on enzyme activity.

In Vitro Binding Affinity Studies with Recombinant Receptor Proteins (e.g., Opioid Receptors for Codeine)

Codeine, a known opioid, exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor (MOR). In vitro studies using recombinant receptor proteins or brain membrane homogenates from non-human species are employed to quantify the binding affinity of codeine and its metabolites to different opioid receptor subtypes (mu, delta, and kappa).

Studies have shown that codeine has a weaker affinity for opioid receptors compared to its active metabolite, morphine. Codeine preferably binds to the MOR. mims.commdpi.com Glucuronidation of codeine can influence its affinity for opioid receptor subtypes. For instance, glucuronidation at the 6-hydroxyl group of codeine did not significantly affect affinity for mu-receptors but slightly increased affinity for delta-receptors and reduced affinity for kappa-receptors in guinea-pig brain homogenates. drugbank.com The parent compound codeine has shown poor affinity for MOR and none for DOR and KOR in some studies using rat and guinea pig brain membrane homogenates. mdpi.com

Data Table: In Vitro Binding Affinity of Codeine and Metabolites to Opioid Receptors

CompoundTarget ReceptorBinding Affinity (Ki)Model SystemSource
CodeineMORPoor affinityRat/Guinea Pig Brain Homogenates mdpi.com
CodeineDORNo affinityRat Brain Homogenates mdpi.com
CodeineKORNo affinityGuinea Pig Brain Homogenates mdpi.com
Codeine-6-glucuronideMORSimilar to CodeineGuinea Pig Brain Homogenates drugbank.com
Codeine-6-glucuronideDORSlightly increasedGuinea Pig Brain Homogenates drugbank.com
Codeine-6-glucuronideKORReducedGuinea Pig Brain Homogenates drugbank.com
MorphineMORHigher affinityRat/Guinea Pig Brain Homogenates mdpi.com

Note: Specific quantitative Ki values can vary significantly depending on the assay conditions, radioligand used, and source of receptor material.

Enzymatic Inhibition Kinetics and Allosteric Modulation Studies (e.g., COX inhibition by NSAIDs, PTP1B, DPPIV)

NSAIDs primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. In vitro enzymatic assays are used to determine the potency and kinetics of COX inhibition by various NSAIDs. These studies help characterize whether an NSAID is a competitive, time-dependent, or irreversible inhibitor and assess its selectivity for COX-1 versus COX-2. nih.govrsc.org

NSAIDs exhibit different modes of COX inhibition based on their kinetic behavior, including competitive (e.g., ibuprofen), weak binding time-dependent (e.g., naproxen), tight binding time-dependent (e.g., indomethacin), and covalent (e.g., aspirin) inhibition. nih.gov Most NSAIDs display distinct kinetic profiles for each COX isoform. nih.gov The selectivity of NSAIDs for COX-1 or COX-2 is often expressed as the ratio of their IC50 values (concentration causing 50% inhibition) for COX-2 and COX-1. rsc.org For example, ibuprofen (B1674241) has been shown to preferentially inhibit COX-1 in vitro, while diclofenac (B195802) and meloxicam (B1676189) demonstrate selective COX-2 inhibition based on IC50 ratios. nih.gov

Paracetamol (acetaminophen) is known to inhibit prostaglandin (B15479496) synthesis, primarily in the central nervous system, although its exact mechanism is still debated and may involve multiple pathways. mims.com While its interaction with COX enzymes is recognized, particularly a potential effect on a COX-3 isoform (though its existence and role in humans are debated), research also explores its potential interactions with other enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) and Dipeptidyl Peptidase IV (DPPIV). Studies have indicated that PTP1B inhibition in mouse hepatocytes ameliorated acetaminophen-induced cell death and reduced oxidative stress, suggesting a regulatory role for PTP1B in the antioxidant system influenced by acetaminophen (B1664979). plos.org PTP1B is also implicated in the modulation of insulin (B600854) signaling by acetaminophen in hepatocytes. nih.gov PTP1B is considered a potential therapeutic target in liver diseases and type 2 diabetes due to its role in insulin signaling. researchgate.netnih.govplos.org While PTP1B has been linked to acetaminophen's effects, direct enzymatic inhibition kinetics of PTP1B by acetaminophen are subjects of ongoing research. Information regarding direct DPPIV inhibition by acetaminophen or other "this compound" constituents in preclinical in vitro studies was not prominently found in the search results.

Data Table: In Vitro COX Inhibition Selectivity of Representative NSAIDs

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-2/COX-1 IC50 Ratio)Source
IbuprofenLowerHigher> 1 (Preferential COX-1) nih.gov
DiclofenacHigherLower< 1 (Selective COX-2) nih.gov
MeloxicamHigherLower< 1 (Selective COX-2) nih.gov

Note: Specific IC50 values can vary significantly depending on the assay conditions.

Cellular and Subcellular Mechanistic Responses to "this compound" Components (In Vitro Models)

Beyond direct molecular target binding, the constituents of "this compound" can induce broader cellular and subcellular responses, affecting gene and protein expression, metabolic pathways, and membrane properties. These effects are investigated using various in vitro cell culture models.

Analysis of Transcriptome and Proteome Profiles in Response to Compound Exposure

Transcriptomic (gene expression) and proteomic (protein abundance) analyses provide a global view of cellular changes in response to drug exposure. Studies in cell culture models or non-human tissues can reveal pathways and processes modulated by codeine, NSAIDs, or paracetamol. While the search results did not provide specific detailed data tables on transcriptome or proteome changes induced by these compounds in in vitro preclinical models within the snippets, this is a recognized area of research. Such studies would typically involve exposing cells to the compounds and then using techniques like RNA sequencing or mass spectrometry to identify differentially expressed genes or proteins, offering insights into the downstream effects of the initial molecular interactions.

Investigation of Metabolic Pathway Modulation using Functional Chemoproteomics and Metabolomics

Chemoproteomics and metabolomics are powerful tools for understanding how compounds alter cellular metabolic pathways. Functional chemoproteomics can identify proteins that interact with or are modified by the drug, while metabolomics profiles changes in endogenous metabolites. Research using these techniques in in vitro or non-human preclinical models can reveal how the constituents of "this compound" affect various metabolic processes. The search results did not yield specific detailed findings on metabolic pathway modulation by these compounds using functional chemoproteomics or metabolomics in the provided snippets, although the broader fields are relevant to understanding drug action.

Mechanisms of Action at the Cellular Membrane Level using Model Systems

The interaction of drug molecules with cellular membranes can influence their absorption, distribution, and cellular entry, as well as directly affect membrane-associated proteins and lipid organization. Model membrane systems, such as liposomes, Langmuir monolayers, and supported lipid bilayers, along with cell lines, are used to study these interactions. up.ptscielo.br

NSAIDs have been shown to interact with lipid bilayers, affecting membrane parameters like packing density, fluidity, and permeability. up.ptmdpi.comnih.gov These interactions can be pH-dependent, with the ionization state of the NSAID influencing its partitioning into the membrane. up.ptnih.gov Studies using techniques like fluorescence anisotropy, surface pressure-area isotherms, IRRAS, and AFM have provided detailed information on how NSAIDs like indomethacin, meloxicam, piroxicam, nimesulide, diclofenac, and naproxen (B1676952) interact with model membranes composed of phospholipids (B1166683) like DPPC. up.ptmdpi.com Mefenamic acid has also been shown to interact with human erythrocyte membranes and model membranes, inducing changes in cell shape and perturbing lipid bilayers. scielo.brscielo.br Molecular dynamics simulations have been used to study the interaction of NSAIDs like aspirin, naproxen, and ibuprofen with phosphatidylcholine bilayers, showing pH-dependent partitioning. nih.gov

Paracetamol has also been investigated for its interactions with cell membranes. Studies using molecular dynamics simulations suggest that neutral paracetamol molecules can be located within the lipid bilayer, potentially affecting membrane properties. ias.ac.inresearchgate.net In vitro studies using model membranes like dioleoylphosphatidylcholine (DOPC) have shown that paracetamol can be incorporated into the membrane, increasing the molecular area of the lipids, particularly under basic conditions, suggesting electrostatic interactions. oup.com Additionally, studies on intestinal epithelial cell lines (Caco-2) have shown that paracetamol can alter cell membrane properties, including increasing membrane integrity and decreasing permeability to small molecules. karger.com Acetaminophen's incorporation into phospholipid vesicles has been shown to impact vesicle morphology, influence lipid content, and decrease membrane rigidity. nih.gov

Data Table: In Vitro Membrane Interaction Studies of "this compound" Constituents

CompoundModel SystemObserved EffectsTechniques UsedSource
NSAIDsLiposomes, Monolayers, Supported Lipid BilayersAffects packing density, fluidity, permeability; pH-dependent interactionFluorescence anisotropy, Isotherms, IRRAS, AFM up.ptmdpi.comnih.gov
Mefenamic AcidHuman Erythrocytes, DMPC/DMPE BilayersInduces shape changes; perturbs lipid bilayers; fluidizes acyl chainsSEM, X-ray diffraction, FT-IR, FRET scielo.brscielo.br
ParacetamolDPPC/DMPC Bilayers (Simulations)Located within bilayer; decreases tail order parameter; high penetration barrierMolecular Dynamics Simulations ias.ac.inresearchgate.net
ParacetamolDOPC Membranes (Monolayers)Incorporated into membrane; increases lipid molecular area (pH-dependent)Surface Pressure-Area Isotherms oup.com
ParacetamolCaco-2 CellsIncreases membrane integrity; decreases permeability; alters surface topographyTER measurements, Cell Capacitance, SEM, AFM karger.com
ParacetamolDOPC VesiclesImpacts morphology; decreases lipid content; reduces membrane rigidityDLS, SANS, SAXS, cryo-TEM, Neutron Spin-Echo Spectroscopy nih.gov

In Vitro Biotransformation Pathways and Metabolite Profiling

The biotransformation of the constituents of "this compound" is a critical area of study to understand their pharmacological activity and potential interactions. These processes primarily occur via enzymatic reactions in the liver, involving Phase I and Phase II metabolic pathways.

Enzymatic Hydrolysis and Conversion of Codrugs into Parent Components

Codeine, a key constituent of "this compound", functions as a prodrug. Its analgesic effect is largely dependent on its biotransformation to the active metabolite, morphine sukl.gov.czuniv-lorraine.fr. This conversion is primarily mediated by the cytochrome P450 enzyme system sukl.gov.czuniv-lorraine.fr. Specifically, codeine undergoes O-demethylation, an enzymatic hydrolysis process, to form morphine univ-lorraine.fr. This metabolic pathway, while crucial for analgesia, represents only a fraction (estimated at 5% to 10%) of the total codeine metabolism univ-lorraine.fr.

Identification of Phase I and Phase II Metabolites Using Advanced Analytical Techniques

The metabolism of "this compound" constituents involves both Phase I and Phase II reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, aim to convert lipophilic molecules into more polar forms by exposing or introducing functional groups 116.58.20scribd.com. For codeine, O-demethylation to morphine is a significant Phase I pathway univ-lorraine.fr. Paracetamol also undergoes Phase I metabolism, notably involving CYP450 enzymes, which can lead to the formation of reactive metabolites hmis.online.

Phase II metabolism involves conjugation reactions where the drug or its Phase I metabolites are coupled with endogenous substrates like sulfuric acid, acetic acid, or amino acids 116.58.20scribd.com. These conjugation reactions result in more polar and water-soluble compounds that are more readily excreted by the kidneys 116.58.20scribd.com. While specific detailed metabolite profiles for "this compound" as a whole were not extensively described in the provided sources, the metabolic fates of its primary constituents, codeine and paracetamol, are well-documented involving these pathways. Advanced analytical techniques such as high-performance liquid chromatography-ultraviolet detection (HPLC-UV) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed in the identification and profiling of drug metabolites, including those of codeine and paracetamol ugd.edu.mk.

Influence of Metabolic Enzyme Systems (e.g., CYP450 isoforms) on Compound Transformation

The cytochrome P450 (CYP450) enzyme system plays a pivotal role in the metabolic transformation of "this compound" constituents. The conversion of codeine to its active metabolite, morphine, is predominantly catalyzed by the CYP2D6 isoform sukl.gov.czuniv-lorraine.fr. The activity of CYP2D6 is subject to significant genetic polymorphism, leading to individuals being classified as poor, intermediate, extensive, or ultra-rapid metabolizers sukl.gov.czaap.org. These variations in enzyme activity can significantly influence the rate of codeine-to-morphine conversion, thereby affecting the pharmacological response sukl.gov.czaap.org.

ConstituentPrimary Metabolic Pathway(s)Key Enzymes Involved
CodeineO-demethylation (to Morphine), ConjugationCYP2D6, CYP3A4
ParacetamolPhase I (Oxidation), Phase II (Conjugation)CYP450 (e.g., CYP2E1)
Caffeine (B1668208)Demethylation, OxidationPrimarily CYP1A2
PropyphenazoneMetabolism likely involving CYP enzymesNot explicitly detailed in sources

Preclinical Pharmacodynamic Mechanistic Studies in Non-Human Animal Models

Preclinical pharmacodynamic studies in non-human animal models are essential for elucidating the molecular mechanisms underlying the therapeutic and physiological effects of drug constituents. For "this compound", such studies would investigate how its components interact with biological targets to produce their observed effects, particularly within the central and peripheral nervous systems.

Elucidation of Molecular Mechanisms Underlying Central Nervous System (CNS) Actions (e.g., Serotonergic Pathways, Medullary Action)

The CNS actions of "this compound" constituents are primarily mediated by codeine and paracetamol. Codeine exerts its effects through binding to mu opioid receptors in the CNS sukl.gov.cz. This interaction leads to the inhibition of ascending pain pathways, thereby altering the perception of and response to pain aap.org. Codeine also has a direct central action on the medulla, which contributes to its cough suppressive properties aap.org.

Paracetamol's analgesic effects, while not fully elucidated, are believed to involve the activation of descending serotonergic inhibitory pathways within the CNS aap.org. Interactions with other nociceptive systems may also contribute to its central analgesic action aap.org. Preclinical studies in animal models would investigate these receptor interactions and pathway modulations to understand the basis of the analgesic and antitussive effects of these compounds.

Investigation of Peripheral Pharmacodynamic Pathways and their Modulation

While the primary therapeutic targets of codeine and paracetamol are centrally mediated, their peripheral pharmacodynamic effects and potential modulations are also relevant. Paracetamol is known to be a weak inhibitor of cyclooxygenase (COX) enzymes in peripheral tissues, which contributes to its lack of significant anti-inflammatory effects compared to NSAIDs hmis.online.

Opioids, including codeine and its metabolite morphine, can influence peripheral systems, notably the gastrointestinal tract, leading to effects such as decreased motility and constipation aap.org. Preclinical studies could investigate the interaction of "this compound" constituents with peripheral opioid receptors and other relevant targets to understand these effects. The modulation of peripheral pathways by other constituents like caffeine or propyphenazone, if present, would also be areas of investigation in comprehensive preclinical assessments.

ConstituentKey CNS Mechanism(s)Key Peripheral Mechanism(s)
CodeineMu opioid receptor binding, Inhibition of pain pathways, Medullary cough suppression sukl.gov.czaap.orgInfluence on GI motility (via opioid receptors) aap.org
ParacetamolActivation of descending serotonergic inhibitory pathways aap.orgWeak COX inhibition hmis.online
CaffeineCNS stimulant effectsPeripheral effects (e.g., cardiovascular)
PropyphenazoneAnalgesic, Antipyretic (mechanisms may involve COX inhibition)Peripheral effects related to pain/inflammation pathways

Emerging Research Avenues and Future Directions for Chemical Compounds Within the Codamin P Context

Design and Synthesis of "Codamin P" Analogues with Modulated Receptor Selectivity and Pathway Specificity

Research in this area primarily focuses on modifying the codeine molecule to enhance its analgesic effects while minimizing adverse reactions. Codeine itself is a prodrug that is metabolized into morphine, which then acts on the μ-opioid receptor to produce analgesia. The design of new analogues is a key strategy to overcome the limitations of classical opioids. nih.gov

Key Research Findings:

Receptor Selectivity: The synthesis of novel analogues of morphine and codeine is an active area of medicinal chemistry. nih.gov Researchers modify various parts of the codeine structure, such as Ring A, Ring C, and the N-17 moiety, to alter how the molecule binds to opioid receptors (μ, δ, and κ). The goal is to create analogues with higher selectivity for the μ-opioid receptor to maximize pain relief. nih.gov

Pathway Specificity (Biased Agonism): A significant goal is the development of "biased agonists." These are molecules designed to selectively activate the G-protein signaling pathway responsible for analgesia, while avoiding the recruitment of the β-arrestin pathway, which is associated with side effects like respiratory depression and constipation. While much of this research is centered on morphine and fentanyl, the principles are directly applicable to the design of novel codeine derivatives.

Synthesis Strategies: Modern synthetic methods, including palladium-catalyzed reactions, are being employed to create libraries of codeine and morphine analogues. nih.gov These techniques allow for precise structural modifications that were previously difficult to achieve, enabling a more systematic exploration of structure-activity relationships. nih.govresearchgate.net For instance, novel synthesis routes have been developed for clozapine analogues, demonstrating the transferability of these advanced chemical methods to other nitrogen-containing cyclic compounds. nih.gov

Analogue Target Modification Strategy Desired Outcome
μ-Opioid Receptor Modification of Ring C and N-17 moietyIncreased binding affinity and selectivity for pain relief
G-Protein Pathway Fine-tuning of the pharmacophoreBiased agonism to separate analgesia from side effects
Metabolic Profile Introduction of deuterium or other groupsAltering metabolic conversion to morphine to control efficacy

Application of Artificial Intelligence (AI) and Machine Learning (ML) in De Novo Design and Activity Prediction of Analogues

Artificial intelligence and machine learning are revolutionizing drug discovery by accelerating the design and prediction of new drug candidates. nih.govnih.govmdpi.commdpi.com These computational tools are particularly useful for exploring the vast chemical space of potential codeine and paracetamol analogues.

Key Research Findings:

De Novo Design: AI models, particularly generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design novel molecular structures from scratch. mdpi.com By training these models on large datasets of known analgesics, they can generate new, synthesizable codeine analogues with predicted high affinity for opioid receptors and desirable safety profiles. mdpi.com

Activity Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models powered by machine learning can predict the biological activity of a compound based on its chemical structure. mdpi.comslideshare.net For codeine analogues, this means predicting their analgesic potency, receptor binding affinity, and potential for side effects before they are synthesized in the lab, saving significant time and resources. nih.govslideshare.net

ADMET Prediction: AI is also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. mdpi.com This is crucial for designing analogues that are not only effective but also have a favorable pharmacokinetic profile.

AI/ML Application Technique Used Objective for Analogue Design
De Novo Molecular Design Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Generate novel chemical structures with desired analgesic properties. mdpi.com
Activity/Property Prediction Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks (DNNs)Predict binding affinity, efficacy, and potential toxicity of new analogues. mdpi.com
Synthesis Planning Retrosynthesis AlgorithmsPredict viable synthetic routes for novel, computationally designed molecules.

Integration of Multi-Omics (Genomics, Transcriptomics, Proteomics, Metabolomics) with Chemical Research for Systems-Level Understanding

Multi-omics approaches provide a holistic view of how drugs affect biological systems by integrating data from various molecular levels. youtube.com This systems-level understanding is critical for elucidating the full spectrum of effects of compounds like codeine and paracetamol and for discovering new therapeutic applications.

Key Research Findings:

Pharmacogenomics: Genomic data helps explain why individuals respond differently to codeine. The enzyme CYP2D6 is responsible for metabolizing codeine to morphine. Genetic variations (polymorphisms) in the CYP2D6 gene can lead to individuals being "poor," "intermediate," "extensive," or "ultrarapid" metabolizers, which directly impacts the drug's efficacy and risk of toxicity.

Proteomics and Metabolomics: These approaches can identify the broader cellular pathways affected by the drug beyond its primary target. For paracetamol, proteomic and metabolomic studies have been instrumental in understanding the mechanisms of drug-induced liver injury. For codeine, such studies can reveal novel downstream effects of opioid receptor activation, potentially identifying new biomarkers for efficacy or side effects. nih.gov

Target Deconvolution: Multi-omics methods can help unravel the complex mechanisms of action for drugs. nih.gov By observing global changes in genes, proteins, and metabolites after drug administration, researchers can identify not only the intended targets but also unintended "off-target" interactions, which may contribute to both therapeutic and adverse effects. nih.govnih.gov

Omics Field Area of Investigation Key Insight
Genomics CYP2D6 gene variationsExplains inter-individual variability in codeine metabolism and response.
Transcriptomics Gene expression changes in response to drugIdentifies regulatory networks affected by drug action. youtube.com
Proteomics Protein expression and modification changesReveals cellular machinery and signaling pathways modulated by the drug. nih.gov
Metabolomics Changes in small-molecule metabolite profilesProvides a snapshot of the metabolic state and downstream functional effects of the drug. nih.gov

Development of Microfluidic and Organ-on-a-Chip Systems for Advanced In Vitro Mechanistic Studies

Microfluidic and organ-on-a-chip technologies offer advanced in vitro models that more accurately mimic human physiology than traditional cell cultures. nih.govresearchgate.netmdpi.com These systems allow for precise control of the cellular microenvironment and are valuable tools for studying the mechanisms of drug action and toxicity. nih.govresearchgate.net

Key Research Findings:

Liver-on-a-Chip: These devices are particularly relevant for studying the metabolism and toxicity of both paracetamol and codeine. nih.gov By culturing human liver cells in a microfluidic device that simulates blood flow, researchers can study the formation of toxic paracetamol metabolites and the metabolism of codeine by CYP2D6 in a human-relevant context. researchgate.net

Gut-on-a-Chip: Opioid-induced constipation is a major side effect. Gut-on-a-chip models, which co-culture intestinal epithelial cells and neurons, can be used to study how codeine and its metabolites affect gut motility and neuronal function in real-time.

Chip Model Biological System Mimicked Application in Research
Liver-on-a-Chip Hepatic metabolism and functionStudying paracetamol-induced hepatotoxicity and codeine metabolism. nih.govresearchgate.net
Gut-on-a-Chip Intestinal epithelium and enteric nervous systemInvestigating mechanisms of opioid-induced constipation.
Feto-Maternal Interface-on-a-Chip Placental and fetal membrane barriersAssessing the transfer and pharmacokinetics of drugs during pregnancy. nih.gov

Chemical Strategies for Engineering Pharmaceutical Formulations to Influence Release Kinetics and Prevent Unintended Extraction

Pharmaceutical formulation science plays a crucial role in optimizing drug delivery and preventing misuse. For a combination product like this compound, formulation strategies are directed at controlling the release of active ingredients and incorporating abuse-deterrent features.

Key Research Findings:

Controlled-Release Formulations: Polymeric matrices, such as those made from polyethylene oxide or xanthan gum, can be used to create extended-release tablets. rsc.org The drug release kinetics from these matrices can be precisely controlled by altering the polymer and excipient composition, allowing for prolonged pain relief and reduced dosing frequency. rsc.orgnih.govresearchgate.net

Abuse-Deterrent Formulations (ADFs): To address the risk of misuse associated with opioids like codeine, ADFs are being developed. These formulations incorporate chemical and physical barriers to prevent the extraction of the active ingredient. Strategies include:

Physical Barriers: Creating very hard tablets that are difficult to crush.

Gelling Agents: Including polymers that cause the formulation to form a viscous gel when mixed with a solvent, preventing its extraction for injection.

Aversive Agents: Adding substances that produce unpleasant effects if the product is taken in a way other than intended.

Nanocrystalline Materials: Formulating drugs as nanocrystals can improve their solubility and dissolution rate, which can be advantageous for oral administration. mdpi.com This technology can be applied to improve the bioavailability of poorly soluble drug analogues.

Q & A

Q. How to establish a robust literature review framework for Codamin P?

Begin by formulating a focused research question using frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to narrow scope . Conduct systematic searches across multiple databases (e.g., PubMed, Web of Science, EMBASE) using Boolean operators and this compound-specific keywords (e.g., "this compound pharmacokinetics," "mechanistic studies") . Exclude non-peer-reviewed sources (e.g., conference abstracts, dissertations) to ensure methodological rigor . Document search strategies and inclusion/exclusion criteria in a PRISMA flowchart for transparency.

Q. What are the best practices for designing preliminary in vitro studies on this compound?

Prioritize replication of prior experimental conditions to validate baseline findings. Use dose-response assays to establish efficacy thresholds and cytotoxicity profiles. Include positive/negative controls (e.g., known agonists/inhibitors) and account for batch-to-batch variability in this compound synthesis . For cell-based studies, select models with relevant receptors/pathways (e.g., cancer cell lines if studying apoptosis) and report passage numbers to ensure reproducibility .

Q. How to formulate hypotheses about this compound's pharmacological properties?

Derive hypotheses from gaps identified in literature reviews. For example:

  • Mechanistic gaps: "this compound modulates [specific pathway] in [cell type] via [receptor]."
  • Comparative gaps: "this compound exhibits higher bioavailability than [analog compound] due to [structural feature]." Use computational tools (e.g., molecular docking) to predict interactions and refine hypotheses before wet-lab testing .

Advanced Research Questions

Q. How to address contradictory findings in this compound studies (e.g., efficacy in vitro vs. in vivo)?

Conduct sensitivity analyses to identify confounders:

  • Biological factors: Species-specific metabolism, tissue penetration differences .
  • Methodological factors: Variations in assay protocols (e.g., incubation time, solvent used) . Reconcile discrepancies using meta-analysis techniques, weighting studies by quality scores (e.g., Jadad scale for clinical trials, SYRCLE for animal studies) . Publish negative results to reduce publication bias.

Q. What experimental designs are optimal for investigating this compound's interaction with multi-target pathways?

Employ orthogonal assays (e.g., CRISPR knockouts + proteomics) to confirm target specificity. For example:

Assay Type Purpose Example
Genetic Target validationsiRNA knockdown of suspected receptor
Pharmacological Pathway inhibitionCo-administration with pathway-specific inhibitors
Omics Systems-level analysisRNA-seq to identify downstream gene expression changes
Use factorial designs to test combinatorial effects (e.g., this compound + standard therapy) and control for additive/synergistic outcomes .

Q. How to statistically power longitudinal studies on this compound's chronic toxicity?

Calculate sample size using preliminary data (e.g., effect size from acute toxicity studies). For repeated-measures ANOVA, account for attrition rates and intra-subject variability. Predefine interim analysis points to adjust for Type I/II errors . Use mixed-effects models to handle missing data in long-term cohorts.

Q. What strategies resolve this compound's instability in aqueous solutions during pharmacokinetic studies?

  • Formulation optimization: Test stabilizers (e.g., cyclodextrins, liposomal encapsulation).
  • Analytical validation: Use LC-MS/MS with deuterated internal standards to quantify degradation products .
  • Temperature/pH controls: Store samples at -80°C in amber vials to prevent photodegradation .

Data Analysis & Reporting

Q. How to standardize data reporting for this compound research across multidisciplinary teams?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Metadata: Include raw data (e.g., chromatograms, flow cytometry plots) in public repositories (e.g., Zenodo, Figshare).
  • Code sharing: Publish analysis scripts (R/Python) for dose-response modeling on GitHub. Use CONSORT guidelines for preclinical studies or STROBE for observational data to ensure transparency .

Q. What methods validate this compound's target engagement in complex biological systems?

  • Biophysical: Surface plasmon resonance (SPR) for binding affinity measurements.
  • Cellular: NanoBRET assays to quantify real-time protein interactions .
  • In vivo: PET imaging with radiolabeled this compound analogs .

Ethical & Compliance Considerations

Q. How to navigate regulatory requirements for this compound clinical trials?

  • Preclinical dossier: Compile genotoxicity, hERG assay data, and ADME profiles per ICH guidelines.
  • Ethical review: Submit protocols to IRBs, emphasizing informed consent and data anonymization .
  • Data submission: Consult agencies (e.g., PMDA, FDA) early on analysis dataset formats (e.g., ADaM for pharmacokinetics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.